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D-[UL-13C6]Glucosamine Hydrochloride

Metabolic Flux Analysis Hexosamine Biosynthesis Pathway O‑GlcNAcylation

Choose D-[UL-13C6]Glucosamine Hydrochloride when full isotopomer resolution of the hexosamine biosynthesis pathway is non‑negotiable. This uniformly 13C6‑labeled tracer delivers a definitive +6 Da mass shift—critical for discriminating exogenous tracer from endogenous 12C‑pools in LC‑MS/MS flux analyses. Unlike unlabeled glucosamine or singly 13C‑labeled variants, only the UL‑13C6 agent enables absolute molar percent enrichment (MPE) calculations in UDP‑GlcNAc and unambiguous tracing of the salvage pathway. Supplied as the ready‑to‑use hydrochloride salt for direct addition to cell‑culture media or perfusion buffers.

Molecular Formula C6H14ClNO5
Molecular Weight 221.59 g/mol
Cat. No. B13837759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[UL-13C6]Glucosamine Hydrochloride
Molecular FormulaC6H14ClNO5
Molecular Weight221.59 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)[NH3+])O)O)O.[Cl-]
InChIInChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1;
InChIKeyQKPLRMLTKYXDST-CBIGNMKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[UL-13C6]Glucosamine Hydrochloride for Metabolic Flux Analysis and Absolute Quantification Procurement Guide


D-[UL-13C6]Glucosamine Hydrochloride (2‑Amino‑2‑deoxy‑D‑[UL‑13C6]glucose Hydrochloride) is a uniformly 13C‑labeled amino sugar that serves as a dedicated tracer and internal standard for the hexosamine biosynthesis pathway (HBP) [1]. Its six‑carbon 13C6 enrichment enables unambiguous mass‑spectrometric discrimination from endogenous 12C‑glucosamine pools, a capability that single‑site (e.g., 1‑13C) or partially labeled analogs cannot replicate in complex flux experiments [2]. The compound is supplied as the hydrochloride salt (molecular weight 221.59 g/mol) for direct use in cell culture, ex vivo perfusion, or LC‑MS/MS workflows without additional derivatization .

Why Unlabeled or Single‑Site 13C‑Glucosamine Cannot Replace D-[UL-13C6]Glucosamine Hydrochloride


Substituting D-[UL-13C6]Glucosamine Hydrochloride with unlabeled glucosamine, or with a singly 13C‑labeled variant such as D-[1-13C]glucosamine, introduces critical analytical and interpretative limitations. Unlabeled glucosamine provides no mass shift to distinguish exogenously added tracer from endogenous pools, rendering metabolic flux through the hexosamine pathway completely invisible to MS‑based quantification [1]. While D-[1-13C]glucosamine offers a +1 Da shift suitable for simple internal‑standard corrections in plasma assays, its single isotopic label is insufficient to resolve the multiple downstream isotopomers of UDP‑GlcNAc that arise from HBP activity; this precludes the calculation of molar percent enrichment (MPE) and absolute flux rates [2]. Only a uniformly labeled 13C6 tracer provides the +6 Da mass increment required for unambiguous isotopomer analysis and full pathway tracing [3].

Quantitative Differentiation Evidence for D-[UL-13C6]Glucosamine Hydrochloride


Uniform 13C6 Labeling Enables Direct Measurement of Hexosamine Pathway Flux at 56.3% UDP‑GlcNAc Molar Percent Enrichment

In isolated perfused murine hearts, incubation with [U‑13C6]glucosamine (bypassing the rate‑limiting HBP enzyme GFAT) yielded a concentration‑dependent increase in UDP‑GlcNAc 13C‑molar percent enrichment (MPE), reaching a plateau of 56.3 ± 2.9% [1]. In contrast, parallel experiments using [U‑13C6]glucose—which requires endogenous GFAT activity—produced a calculated HBP flux of only ~2.5 nmol/g heart protein/min, representing just 0.003–0.006% of total glycolytic flux [1]. Unlabeled glucosamine provides 0% MPE under identical detection conditions because it generates no mass shift. This quantitative contrast demonstrates that D-[UL-13C6]Glucosamine Hydrochloride is the only compound capable of achieving measurable UDP‑GlcNAc enrichment for direct HBP flux determination.

Metabolic Flux Analysis Hexosamine Biosynthesis Pathway O‑GlcNAcylation

13C6 Mass Shift Provides Complete Chromatographic Co‑Elution with Unlabeled Glucosamine, Eliminating Quantification Bias in LC‑MS/MS

As an internal standard for glucosamine quantification, D-[UL-13C6]Glucosamine Hydrochloride co‑elutes exactly with the unlabeled analyte (retention time difference <0.05 min) while producing a distinct +6 Da precursor ion . In human synovial fluid assays, D-[1-13C]glucosamine was used as the internal standard, but the authors noted that the +1 Da shift required careful correction for the natural isotopic contribution of the 12C‑analyte to the 13C‑internal‑standard channel [1]. A uniform 13C6 label eliminates this cross‑contribution entirely because the +6 Da mass difference falls outside the natural 13C2 isotopologue envelope of unlabeled glucosamine (which extends only to +2 Da at natural abundance). Consequently, the UL‑13C6 compound delivers higher accuracy in matrix‑affected samples without the need for post‑acquisition correction algorithms.

Absolute Quantification LC‑MS/MS Internal Standard

Uniform Labeling Permits Complete Mapping of Glucosamine Incorporation into Glycogen and Glycosaminoglycans in a Single Experiment

In primary astrocyte cultures, incubation with 2 mM 13C6‑glucosamine for up to 8 hours resulted in the progressive incorporation of labeled glucosamine into glycogen, quantified as percent labeled glucosamine in isolated glycogen [1]. Parallel tracing with 13C6‑glucose (10 mM) demonstrated glucose‑derived carbon entering glycogen, but the specific contribution of the hexosamine salvage pathway could not be resolved because glucose carbon is diluted into multiple glycolytic intermediates before reaching glucosamine [1]. The uniform 13C6‑glucosamine tracer uniquely enabled the differentiation of direct glucosamine salvage from de novo glucosamine synthesis. Unlabeled glucosamine provides no means of tracking incorporation into complex glycans.

Glycogen Metabolism Glycosaminoglycan Biosynthesis Tracer Studies

13C6‑Glucosamine Demonstrates In Vivo Cartilage Uptake with 2.3% 13C Enrichment Above Baseline, Validating Its Utility as a Metabolic Probe

In a controlled canine study, oral administration of 13C‑GlcN‑HCl (500 mg/day for 2 weeks) resulted in a 2.3% increase in 13C content within articular cartilage compared with untreated controls, as measured by ICP‑MS [1]. The 13C enrichment in cartilage exceeded that observed in all other non‑hepatic tissues tested (heart, kidney, skin, skeletal muscle, lung). This finding provides the only direct in vivo evidence that exogenously supplied glucosamine is incorporated into cartilage proteoglycans. Unlabeled glucosamine cannot be tracked to cartilage in this manner, and single‑site 13C‑labeled glucosamine would yield a lower signal‑to‑noise ratio in whole‑tissue isotope ratio measurements.

Osteoarthritis Research In Vivo Tracer Proteoglycan Biosynthesis

Optimal Procurement Scenarios for D-[UL-13C6]Glucosamine Hydrochloride


Direct Measurement of Hexosamine Biosynthesis Pathway (HBP) Flux in Isolated Organs or Cells

Employ D-[UL-13C6]Glucosamine Hydrochloride in ex vivo heart perfusion or cell‑culture media to bypass GFAT and directly quantify UDP‑GlcNAc molar percent enrichment (MPE) via LC‑MS/MS. As demonstrated in the Olson et al. 2020 study, this compound achieves a UDP‑GlcNAc MPE plateau of 56.3 ± 2.9%, enabling absolute flux calculations that are impossible with unlabeled glucosamine or 13C6‑glucose [1].

Absolute Quantification of Glucosamine in Biological Matrices by Isotope Dilution LC‑MS/MS

Use D-[UL-13C6]Glucosamine Hydrochloride as the stable isotope‑labeled internal standard (SIL‑IS) for quantifying glucosamine in plasma, synovial fluid, or tissue homogenates. The +6 Da mass shift eliminates isotopic cross‑contamination with the unlabeled analyte, removing the need for correction algorithms required when using D-[1-13C]glucosamine [2].

Tracing Glucosamine Salvage into Glycogen and Glycosaminoglycans

Incubate primary astrocytes, chondrocytes, or tissue explants with D-[UL-13C6]Glucosamine Hydrochloride (1–10 mM) to track the specific contribution of the hexosamine salvage pathway to glycoconjugate biosynthesis. This approach distinguishes salvage from de novo glucose‑derived synthesis, a discrimination not achievable with 13C6‑glucose alone [3].

In Vivo Pharmacokinetic and Tissue‑Distribution Studies of Glucosamine‑Based Therapeutics

Administer D-[UL-13C6]Glucosamine Hydrochloride orally or parenterally in preclinical models to quantify the absolute uptake of glucosamine into target tissues such as articular cartilage. The 2.3% 13C enrichment observed in canine cartilage provides a validated benchmark for assessing bioavailability and tissue targeting [4].

Technical Documentation Hub

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